(R)-4-(1-Aminoethyl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminoethyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. Its structure consists of a phenol ring substituted with a fluorine atom and an aminoethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-fluorophenol typically involves the use of a biocatalyst such as omega-transaminase. The process includes uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The substrate, 5-fluoro-2-hydroxyacetophenone, is then added, and the mixture is heated in a vacuum system to 25-35°C. Post-treatment and purification involve simple acid-alkali extraction, concentration, and poor solvent addition crystallization .
Industrial Production Methods
Industrial production methods for ®-4-(1-Aminoethyl)-3-fluorophenol are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of biocatalysts ensures high chiral purity and yield, making the process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.
Major Products
Scientific Research Applications
®-4-(1-Aminoethyl)-3-fluorophenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits GSK-3β, an enzyme involved in regulating various cellular processes, including glycogen synthesis, cell survival, and neuroprotection. This inhibition leads to potential therapeutic benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar in structure but with different substitution patterns on the phenol ring.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
®-4-(1-Aminoethyl)-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit GSK-3β sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
OBKMDRKVZXRMBQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)O)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.